molecular formula C20H16ClN5O2 B15004211 1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea

1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea

Cat. No.: B15004211
M. Wt: 393.8 g/mol
InChI Key: YCTCTWAAHCJCJI-UHFFFAOYSA-N
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Description

3-[3-(2H-1,2,3-Benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea is an organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique chemical structure, which includes a benzotriazole moiety, a hydroxyphenyl group, and a chlorophenyl urea group. It is widely used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form 1,2,3-benzotriazole.

    Hydroxyphenyl Group Introduction: The benzotriazole derivative is then reacted with a hydroxyphenyl compound, such as 2-hydroxy-5-methylphenyl, under suitable conditions to form the intermediate product.

    Urea Formation: The final step involves the reaction of the intermediate product with 3-chlorophenyl isocyanate to form the desired compound, 3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be oxidized to form a quinone derivative.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymers and coatings to protect against UV radiation.

    Biology: Investigated for its potential as an antioxidant and its ability to inhibit certain enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of UV-protective materials, such as textiles and plastics.

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea involves its interaction with molecular targets and pathways:

    UV Absorption: The benzotriazole moiety absorbs UV radiation, preventing damage to the material it is incorporated into.

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound can inhibit specific enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its high UV absorption capacity.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used in plastics and coatings for UV protection.

Uniqueness

3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea is unique due to its combination of a benzotriazole moiety, hydroxyphenyl group, and chlorophenyl urea group, which provides a synergistic effect in terms of UV absorption, antioxidant activity, and potential therapeutic applications.

Properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

1-[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea

InChI

InChI=1S/C20H16ClN5O2/c1-12-9-17(23-20(28)22-14-6-4-5-13(21)11-14)19(27)18(10-12)26-24-15-7-2-3-8-16(15)25-26/h2-11,27H,1H3,(H2,22,23,28)

InChI Key

YCTCTWAAHCJCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)NC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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